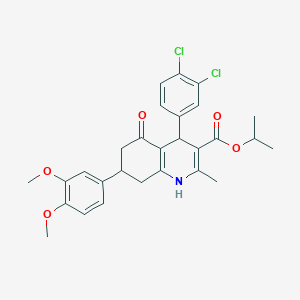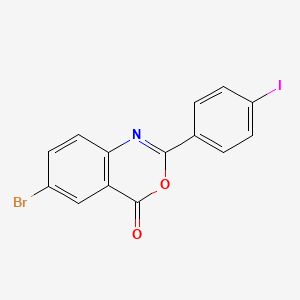![molecular formula C29H25N5O2S2 B11635364 (5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est une molécule organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle pyrazole, un cycle thiazolo[3,2-b][1,2,4]triazole et un cycle thiophène, ce qui en fait un sujet intéressant pour la recherche en chimie organique et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique plusieurs étapes, y compris la formation des cycles pyrazole et thiazolo[3,2-b][1,2,4]triazole. Les conditions de réaction nécessitent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter la formation de ces cycles et les réactions de couplage ultérieures.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse pour augmenter le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de catalyseurs avancés et de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels dans la molécule.
Substitution: Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de recherche scientifique
(5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
Chimie: Le composé peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie: Il peut servir de sonde pour étudier les processus biologiques.
Médecine: Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles.
Industrie: Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme par lequel (5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler divers processus biologiques, conduisant potentiellement à des effets thérapeutiques. Les cibles moléculaires et les voies exactes devraient être identifiées par des études biochimiques détaillées.
Applications De Recherche Scientifique
(5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of (5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle: Un intermédiaire chimique largement utilisé avec une structure plus simple.
Disilanes: Composés organosilicon avec des propriétés électroniques uniques.
Unicité
(5Z)-5-({3-[4-(3-méthylbutoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: se démarque par sa structure complexe et la présence de plusieurs groupes fonctionnels, qui peuvent participer à une variété de réactions chimiques.
Propriétés
Formule moléculaire |
C29H25N5O2S2 |
|---|---|
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H25N5O2S2/c1-19(2)14-15-36-23-12-10-20(11-13-23)26-21(18-33(31-26)22-7-4-3-5-8-22)17-25-28(35)34-29(38-25)30-27(32-34)24-9-6-16-37-24/h3-13,16-19H,14-15H2,1-2H3/b25-17- |
Clé InChI |
UXSJJCHVDPGPEA-UQQQWYQISA-N |
SMILES isomérique |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
